2-Phenyl-3'-trifluoromethylacetophenone

Übersicht

Beschreibung

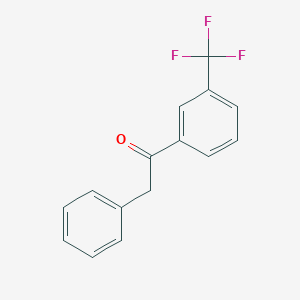

2-Phenyl-3’-trifluoromethylacetophenone is an organic compound characterized by the presence of a phenyl group attached to the carbonyl of an acetyl group, with a trifluoromethyl group at the 3’ position. This compound is part of the broader class of acetophenones, which are versatile intermediates in organic synthesis and have various applications in the development of pharmaceuticals, agrochemicals, and other industrial products.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Phenyl-3’-trifluoromethylacetophenone involves the reaction of trifluoromethylbenzene with an acetylation agent under the action of n-butyllithium in an organic solvent. This reaction typically occurs at temperatures ranging from -70°C to 0°C and can be completed within 1-48 hours . Another method involves the preparation of a diazo solution from reacting 3-aminobenzotrifluoride and sulfuric acid, followed by the addition of acetaldoxime to obtain 3’-trifluoromethylacetophenone oxime, which is then treated with hydrochloric acid and distilled to obtain the final product .

Industrial Production Methods

Industrial production methods for 2-Phenyl-3’-trifluoromethylacetophenone often involve large-scale reactions using the aforementioned synthetic routes. The use of n-butyllithium and trifluoromethylbenzene is common, although handling these reagents on an industrial scale requires careful management due to their pyrophoric nature .

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenyl-3’-trifluoromethylacetophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

2-Phenyl-3'-trifluoromethylacetophenone serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in reactions that yield heterocycles and complex molecules, making it a valuable building block in organic chemistry. The trifluoromethyl group enhances its reactivity, allowing for diverse synthetic pathways.

| Reaction Type | Description |

|---|---|

| Friedel-Crafts Acylation | Involves reacting aromatic compounds with acyl chlorides in the presence of a Lewis acid catalyst. |

| Reduction | Can be reduced to yield alcohols or other functional groups. |

| Oxidation | Can be oxidized to produce carboxylic acids or ketones. |

Biological Applications

Study of Biological Pathways

The compound is utilized in biological research to study enzyme interactions and metabolic pathways. Its unique chemical properties allow it to modulate biochemical processes, making it a candidate for investigating drug mechanisms.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of this compound. Research published in the Journal of Medicinal Chemistry indicates that it may inhibit tumor growth by targeting specific cellular pathways.

Medicinal Chemistry

Therapeutic Potential

The compound is being investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals. Its lipophilicity, enhanced by the trifluoromethyl group, facilitates better cell membrane penetration, which is crucial for drug efficacy.

| Therapeutic Area | Potential Applications |

|---|---|

| Anticancer | Investigated for its ability to inhibit cancer cell proliferation. |

| Anti-inflammatory | Potential use in treating inflammatory diseases due to its biochemical activity. |

Industrial Applications

Agrochemicals

In the agricultural sector, this compound is explored as a precursor for developing agrochemicals such as pesticides and fungicides. Its unique chemical structure may enhance the efficacy and safety profiles of these products.

Case Study 1: Antitumor Activity Assessment

A study evaluated the antitumor activity of this compound using various cancer cell lines. The results indicated significant inhibition of cell growth at specific concentrations, suggesting its potential as a lead compound for further drug development.

Case Study 2: Synthesis Methodology

Research focused on synthesizing this compound via different synthetic routes, including Friedel-Crafts acylation and Grignard reactions. These methodologies demonstrated varying yields and purity levels, emphasizing the importance of optimizing reaction conditions for industrial applications .

Wirkmechanismus

The mechanism of action of 2-Phenyl-3’-trifluoromethylacetophenone involves its interaction with various molecular targets and pathways. The trifluoromethyl group influences the compound’s reactivity and stability, making it a valuable intermediate in chemical reactions. The compound can participate in catalytic cycles, where it acts as a substrate or intermediate, facilitating the formation of desired products.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Phenylacetophenone: Lacks the trifluoromethyl group, resulting in different reactivity and applications.

3’-Methylacetophenone: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical properties and uses.

4’-Trifluoromethylacetophenone: The trifluoromethyl group is positioned differently, leading to variations in reactivity and applications.

Uniqueness

2-Phenyl-3’-trifluoromethylacetophenone is unique due to the presence of the trifluoromethyl group at the 3’ position, which significantly influences its chemical behavior and makes it a valuable intermediate in various synthetic processes .

Biologische Aktivität

2-Phenyl-3'-trifluoromethylacetophenone (CAS No. 1533-04-6) is a fluorinated ketone that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through multiple mechanisms:

- Enzyme Inhibition : Studies indicate that the compound can inhibit enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : The compound may interact with specific receptors, modulating signaling pathways that regulate cellular functions such as apoptosis and inflammation.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound can induce oxidative stress in cells, leading to cytotoxic effects.

Pharmacological Effects

The pharmacological profile of this compound includes a range of biological activities:

- Antitumor Activity : Research has shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it demonstrated potent activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values in the low micromolar range.

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against both Gram-positive and Gram-negative bacteria. In vitro studies revealed effective inhibition of bacterial growth, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : Preliminary studies indicate that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Case Study 1: Antitumor Activity Assessment

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antitumor activity of this compound using various cancer cell lines. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner. The mechanism was attributed to apoptosis induction through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 5.2 | Apoptosis via caspase activation |

| HeLa | 4.8 | Apoptosis via caspase activation |

Case Study 2: Antimicrobial Activity Evaluation

A separate study focused on the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) that suggest potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Eigenschaften

IUPAC Name |

2-phenyl-1-[3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O/c16-15(17,18)13-8-4-7-12(10-13)14(19)9-11-5-2-1-3-6-11/h1-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTASBHDUYDOEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375146 | |

| Record name | 2-Phenyl-3'-trifluoromethylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1533-04-6 | |

| Record name | 2-Phenyl-1-[3-(trifluoromethyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1533-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-3'-trifluoromethylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.